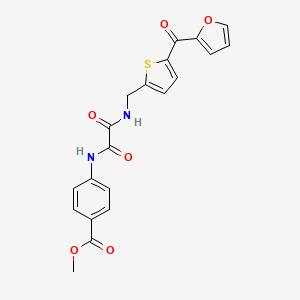

Methyl 4-(2-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[5-(furan-2-carbonyl)thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6S/c1-27-20(26)12-4-6-13(7-5-12)22-19(25)18(24)21-11-14-8-9-16(29-14)17(23)15-3-2-10-28-15/h2-10H,11H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLAOXQMAHWRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 4-(2-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound possesses a complex structure comprising furan, thiophene, and benzoate moieties, which are known to confer various biological activities. The synthesis typically involves multi-step organic reactions:

- Formation of the Furan-2-carbonyl Intermediate : Acylation of furan introduces the carbonyl group.

- Synthesis of the Thiophene Derivative : This can be achieved through reactions such as the Gewald reaction.

- Coupling Reaction : The furan-2-carbonyl is coupled with the thiophene derivative.

- Formation of Carbamoyl Linkage : The intermediate is reacted with methyl 4-aminobenzoate.

- Final Esterification : This step results in the formation of the methyl ester of the compound.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of specific oncogenic pathways. Notably, it has shown effectiveness against breast cancer and colorectal cancer cell lines.

The proposed mechanism of action involves interaction with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The furan and thiophene rings are believed to play critical roles in these interactions, enhancing the compound's binding affinity to target sites.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the compound's effects on MCF-7 breast cancer cells. The study found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzoate | Furan, Thiophene | Antimicrobial, Anticancer |

| N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide | Thiophene | Enzyme Inhibition (AChE) |

This comparison highlights the unique combination of structural elements in this compound that may contribute to its distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Thiophene/Thiazole Moieties

- Methyl 2-(thiophene-2-carboxamido)benzoate (C₁₃H₁₁NO₃S, MW 261.29 g/mol): Lacks the furan-carbonyl group and oxoacetamido bridge. Exhibits planar conformation due to sp² hybridization, confirmed by X-ray crystallography . Synthesized via reaction of methyl anthranilate with 2-thiophenoyl chloride (78% yield) .

- [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate (C₂₀H₁₆BrN₃O₃S, MW 458.33 g/mol): Replaces thiophene with thiazole, introducing electronegative nitrogen. Bromine substituent increases molecular weight and may alter reactivity .

2.2 Benzoate Esters with Varied Substituents

- Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate (C₁₉H₂₀N₂O₅, MW 356.38 g/mol): Substitutes thiophene-furan system with a 3-methoxyphenethyl group. Methoxy group enhances lipophilicity but reduces electronic conjugation compared to furan .

- Contrasts with the target compound’s electron-rich thiophene-furan system .

2.3 Heterocyclic Variations

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (C₁₈H₁₅N₃O₄S, MW 369.40 g/mol):

- Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ): Utilize triazine or pyrimidine cores instead of oxoacetamido linkers.

Key Comparative Data

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for methyl 2-(thiophene-2-carboxamido)benzoate, involving amide coupling between methyl anthranilate derivatives and acyl chlorides .

- Biological Relevance : Thiophene-furan hybrids are understudied but may exhibit unique binding profiles compared to thiazole or triazine-containing analogs .

Q & A

Q. Resolution Strategy :

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).

- Use 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous signals .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment (>98%) .

- NMR : ¹H/¹³C NMR confirms functional groups (e.g., furan carbonyl at ~160 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

Pitfall Alert : Residual trifluoroacetic acid (TFA) from HPLC purification can suppress MS signals; neutralize with volatile bases .

Advanced: What strategies mitigate side reactions during the coupling of the thiophene-furan fragment to the benzoate core?

Common side reactions include:

- Over-Acylation : Excess acylating agents may modify secondary amines or hydroxyl groups .

- Oxidative Degradation : Thiophene rings are sensitive to strong oxidants; use inert atmospheres (N₂/Ar) .

Q. Optimization Approaches :

- Employ protective groups (e.g., Boc for amines) during fragment assembly .

- Use mild coupling reagents like HATU instead of DCC to reduce racemization .

Basic: What safety precautions are essential when handling this compound in the lab?

- Fire Hazards : Use dry chemical extinguishers for solvent-related fires; avoid water due to potential reactivity .

- Exposure Control : Wear nitrile gloves and goggles; ensure fume hood ventilation during synthesis .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers evaluate the biological activity of this compound against HDAC isoforms?

Q. Experimental Design :

- Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC inhibition in vitro .

- Isoform Selectivity : Compare IC₅₀ values across recombinant HDAC1, HDAC6, and HDAC8 .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) alongside HDAC activity (Western blot for acetylated histones) .

Data Interpretation : Contradictions between in vitro and cellular activity may arise from poor membrane permeability; assess logP and solubility early .

Basic: What are the storage conditions to ensure long-term stability of this compound?

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Desiccant : Include silica gel packs to prevent hydrolysis of the methyl ester or amide bonds .

- Solvent : For stock solutions, use anhydrous DMSO (stored under nitrogen) to minimize degradation .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Docking Studies : Use AutoDock Vina to model interactions between the furan-thiophene moiety and HDAC active sites .

- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify flexible regions needing optimization .

Basic: What synthetic routes are reported for analogous methyl benzoate derivatives?

- Stepwise Coupling : Iodination → chlorination → acylation (common for halogenated analogs) .

- One-Pot Methods : Sequential amidation/cyclization reactions reduce purification steps .

- Solid-Phase Synthesis : Useful for generating combinatorial libraries of related structures .

Advanced: How should researchers address discrepancies in biological activity data across different labs?

- Standardize Assays : Use identical HDAC isoforms, substrate concentrations, and buffer conditions .

- Control Compounds : Include reference inhibitors (e.g., trichostatin A) to calibrate activity measurements .

- Batch Analysis : Verify compound purity and stereochemistry across batches via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.